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Compound of Interest

Compound Name:
Ethyl 2-(3-chlorophenyl)-2-

oxoacetate

Cat. No.: B1302080 Get Quote

CAS Number: 62123-73-3

This technical guide provides a comprehensive overview of Ethyl 2-(3-chlorophenyl)-2-
oxoacetate, a versatile synthetic intermediate with significant potential in pharmaceutical and

chemical research. This document is intended for researchers, scientists, and drug

development professionals, offering detailed information on its properties, synthesis, and

potential applications.

Physicochemical Properties
Ethyl 2-(3-chlorophenyl)-2-oxoacetate, also known as Ethyl 3-chlorobenzoylformate, is an

organic compound with the molecular formula C₁₀H₉ClO₃[1]. Its key physicochemical properties

are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1302080?utm_src=pdf-interest
https://www.benchchem.com/product/b1302080?utm_src=pdf-body
https://www.benchchem.com/product/b1302080?utm_src=pdf-body
https://www.benchchem.com/product/b1302080?utm_src=pdf-body
https://www.chemscene.com/62123-73-3.html?productObj=CS-0315756
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 62123-73-3 [1]

Molecular Formula C₁₀H₉ClO₃ [1]

Molecular Weight 212.63 g/mol [1]

IUPAC Name
ethyl 2-(3-chlorophenyl)-2-

oxoacetate

Synonyms
ETHYL 3-

CHLOROBENZOYLFORMATE
[1]

Topological Polar Surface Area

(TPSA)
43.37 Å² [1]

LogP 2.0858 [1]

Hydrogen Bond Acceptors 3 [1]

Hydrogen Bond Donors 0 [1]

Rotatable Bonds 3 [1]

Storage Conditions
Sealed in a dry environment,

2-8°C
[1]

Synthesis
The primary route for the synthesis of aryl α-keto esters like Ethyl 2-(3-chlorophenyl)-2-
oxoacetate is through the Friedel-Crafts acylation of the corresponding aromatic compound.[2]

This classic method involves the reaction of an aromatic ring with an acylating agent in the

presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation
(Adapted from the synthesis of the bromo-analog)
This protocol is adapted from the well-established synthesis of the analogous compound, ethyl

2-(3-bromophenyl)-2-oxoacetate, and is expected to be highly applicable for the synthesis of

the 3-chloro derivative.
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Materials:

Chlorobenzene

Ethyl oxalyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dry dichloromethane (DCM) as a solvent

2M Hydrochloric acid (HCl) for workup

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2

equivalents) in dry dichloromethane.

Cool the suspension to 0°C in an ice bath.

Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension,

maintaining the temperature below 10°C.

After the addition is complete, add chlorobenzene (1.0 equivalent) dropwise, ensuring the

internal temperature does not exceed 10°C.

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice

and concentrated hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with dichloromethane.

Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel to afford pure Ethyl 2-(3-chlorophenyl)-2-oxoacetate.

Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water.

Ethyl oxalyl chloride is a lachrymator. All manipulations should be performed in a well-ventilated

fume hood with appropriate personal protective equipment.

Spectroscopic Data (Predicted)
While experimentally obtained spectra for Ethyl 2-(3-chlorophenyl)-2-oxoacetate are not

readily available in public databases, the following data are predicted based on its bromo-

analog and are expected to be very similar.

¹H NMR

(CDCl₃, 400

MHz)

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J, Hz)
Integration Assignment

~8.10 t ~1.8 1H Ar-H

~7.90 dt ~7.8, 1.2 1H Ar-H

~7.65 ddd ~8.0, 2.0, 1.0 1H Ar-H

~7.45 t ~7.9 1H Ar-H

4.47 q 7.1 2H -OCH₂CH₃

1.43 t 7.1 3H -OCH₂CH₃
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¹³C NMR (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~185.5 C=O (keto)

~163.8 C=O (ester)

~135.0 Ar-C

~134.8 Ar-C

~132.5 Ar-C

~130.8 Ar-C

~128.5 Ar-C

~125.0 Ar-C

62.7 -OCH₂CH₃

14.2 -OCH₂CH₃

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Intensity Assignment

~1730 Strong C=O stretch (ester)

~1685 Strong C=O stretch (keto)

~1595, 1475 Medium C=C stretch (aromatic)

~1250 Strong C-O stretch (ester)

~750 Strong C-Cl stretch

Applications in Research and Drug Development
Ethyl 2-(3-chlorophenyl)-2-oxoacetate is a valuable building block in medicinal chemistry and

organic synthesis. Its utility stems from the presence of two key reactive sites: the α-ketoester

functionality and the chlorinated phenyl ring.
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α-Ketoester Moiety: This group is a versatile handle for various chemical transformations.

The ketone can undergo nucleophilic addition, condensation, and reduction reactions, while

the ester can be hydrolyzed, transesterified, or converted to an amide. This dual reactivity

allows for the construction of a wide array of heterocyclic compounds.

Aryl Halide: The chlorine atom on the phenyl ring serves as a site for cross-coupling

reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the

introduction of diverse substituents and the synthesis of complex molecular scaffolds, which

is a crucial strategy in drug discovery programs for generating libraries of compounds for

biological screening.

Derivatives of similar α-keto esters have been investigated for a range of biological activities,

including their use as intermediates in the synthesis of anticoagulants and other

pharmaceuticals. For instance, related compounds are used in the synthesis of quinoxaline and

hydantoin derivatives, which are known to possess antimicrobial, anticancer, and

anticonvulsant properties.

Experimental and Synthetic Workflows
The following diagrams illustrate the general workflows for the synthesis and subsequent

reaction of Ethyl 2-(3-chlorophenyl)-2-oxoacetate.

Chlorobenzene

Friedel-Crafts Acylation
in DichloromethaneEthyl Oxalyl Chloride

AlCl₃ (Lewis Acid)

Aqueous Workup
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Purification
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A generalized workflow for the synthesis of Ethyl 2-(3-chlorophenyl)-2-oxoacetate.

Reactions at the α-Ketoester Reactions at the Aryl Chloride
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Potential reaction pathways for Ethyl 2-(3-chlorophenyl)-2-oxoacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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